molecular formula C18H22N2O4 B11605687 N~2~-(furan-2-ylmethyl)-N-[4-(propan-2-yl)phenyl]asparagine

N~2~-(furan-2-ylmethyl)-N-[4-(propan-2-yl)phenyl]asparagine

Cat. No.: B11605687
M. Wt: 330.4 g/mol
InChI Key: OLGCDGBPUUSFOJ-UHFFFAOYSA-N
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Description

2-{[(FURAN-2-YL)METHYL]AMINO}-3-{[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}PROPANOIC ACID is a complex organic compound that features a furan ring, an amino group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(FURAN-2-YL)METHYL]AMINO}-3-{[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}PROPANOIC ACID typically involves multiple steps. One common method includes the reaction of furan-2-carbaldehyde with methylamine to form the intermediate furan-2-ylmethylamine. This intermediate is then reacted with 4-isopropylphenyl isocyanate to form the carbamoyl derivative. Finally, the propanoic acid moiety is introduced through a reaction with a suitable propanoic acid derivative under acidic or basic conditions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-{[(FURAN-2-YL)METHYL]AMINO}-3-{[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}PROPANOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{[(FURAN-2-YL)METHYL]AMINO}-3-{[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}PROPANOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[(FURAN-2-YL)METHYL]AMINO}-3-{[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}PROPANOIC ACID involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, potentially inhibiting their activity. The amino and carbamoyl groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(FURAN-2-YL)METHYL]AMINO}-3-{[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}PROPANOIC ACID is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

Molecular Formula

C18H22N2O4

Molecular Weight

330.4 g/mol

IUPAC Name

2-(furan-2-ylmethylamino)-4-oxo-4-(4-propan-2-ylanilino)butanoic acid

InChI

InChI=1S/C18H22N2O4/c1-12(2)13-5-7-14(8-6-13)20-17(21)10-16(18(22)23)19-11-15-4-3-9-24-15/h3-9,12,16,19H,10-11H2,1-2H3,(H,20,21)(H,22,23)

InChI Key

OLGCDGBPUUSFOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCC2=CC=CO2

Origin of Product

United States

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